molecular formula C11H22O B8570112 1,2,2,5,5-Pentamethylcyclohexan-1-ol CAS No. 90103-39-2

1,2,2,5,5-Pentamethylcyclohexan-1-ol

Cat. No.: B8570112
CAS No.: 90103-39-2
M. Wt: 170.29 g/mol
InChI Key: KDMPBKZBYXBOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2,5,5-Pentamethylcyclohexan-1-ol is a specialty organic compound belonging to the class of substituted cyclohexanols. Its structure, featuring a hydroxyl group on a cyclohexane ring that is heavily substituted with methyl groups, confers unique steric and electronic properties that are of significant interest in research and development . This high level of alkyl substitution imparts substantial steric hindrance around the hydroxyl group, which can influence its reactivity in chemical syntheses and its potential interactions in various applications. Compounds with similar structural features, such as 2,2,6,6-tetramethylpiperidine-based derivatives, are widely recognized for their exceptional stability and utility as stable nitroxyl radicals or spin labels in scientific research . These analogues are crucial tools in dynamic nuclear polarization (DNP) for enhancing NMR sensitivity, as spin probes in electron paramagnetic resonance (EPR) spectroscopy, and as mediators in controlled radical polymerization . Furthermore, structurally related omega-cyclohexylalkanols have been investigated for their antimicrobial efficacy, demonstrating specific activity against microorganisms associated with body odor, which highlights the potential for substituted cyclohexanols in developing novel cosmetic and personal care formulations . As a building block, this compound can be utilized in organic synthesis to create more complex molecular architectures, including spirocyclic systems and sterically hindered ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90103-39-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1,2,2,5,5-pentamethylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-9(2)6-7-10(3,4)11(5,12)8-9/h12H,6-8H2,1-5H3

InChI Key

KDMPBKZBYXBOCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)(C)O)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation

Retrosynthetic Analysis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. wordpress.com For a complex structure like this compound, this process is crucial for designing a feasible synthetic route.

The primary disconnection strategy for tertiary alcohols involves breaking one of the carbon-carbon bonds adjacent to the carbon bearing the hydroxyl group. scitepress.orgyoutube.com This is known as a one-group C-C disconnection. researchgate.net In the case of this compound, the most logical disconnection is between the hydroxyl-bearing carbon (C-1) and the methyl group attached to it.

This disconnection approach simplifies the complex tertiary alcohol into two simpler components, known as synthons: a cyclohexanone cation and a methyl anion. lkouniv.ac.in This strategy is particularly advantageous as it leads to a ketone precursor, a functional group that is readily susceptible to nucleophilic attack. The formation of the C-C bond is the reverse of this disconnection, typically involving the reaction of a carbonyl compound with an organometallic reagent. uoanbar.edu.iq

Following the disconnection strategy, the synthons must be converted into their real-world chemical equivalents, known as synthetic equivalents. lkouniv.ac.in

The ketone synthon corresponds to the key precursor: 2,2,5,5-tetramethylcyclohexanone . This sterically hindered ketone is the electrophilic component in the proposed synthesis.

The methyl anion synthon (CH₃⁻) is sourced from a nucleophilic organometallic reagent. Common synthetic equivalents include methyllithium (CH₃Li) or a Grignard reagent such as methylmagnesium bromide (CH₃MgBr). researchgate.netorganic-chemistry.org

Retrosynthetic analysis of this compound

Novel Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, focuses on the formation of the tertiary alcohol from the key ketone precursor through the use of organometallic reagents. The significant steric hindrance present in the precursor presents a considerable challenge.

The addition of an organometallic reagent to a ketone is a classic and effective method for forming tertiary alcohols. libretexts.orglibretexts.org The nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon of the ketone. libretexts.org For the synthesis of this compound, this involves the reaction of 2,2,5,5-tetramethylcyclohexanone with a methyl organometallic reagent.

However, the nucleophilic addition of organometallic reagents to sterically congested ketones can be challenging. researchgate.net Side reactions, such as enolization (where the organometallic reagent acts as a base to remove an alpha-proton) or reduction of the carbonyl group, can compete with the desired 1,2-addition, leading to lower yields of the target tertiary alcohol. researchgate.net The choice of organometallic reagent is critical; organolithium reagents are generally more reactive than Grignard reagents and may be more effective in overcoming the steric barrier.

The availability of the key precursor, 2,2,5,5-tetramethylcyclohexanone, is critical. While not detailed specifically for this compound in the literature, its synthesis would likely rely on established protocols for ketone alkylation. One potential route involves the exhaustive methylation of cyclohexanone or a dimethylcyclohexanone isomer in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the tetramethyl-substituted ring.

Alternatively, cyclization strategies could be employed. For instance, a tandem cyclization-alkylation approach, though complex, could potentially construct the highly substituted ring system in a controlled manner. nih.gov The synthesis of substituted cyclohexanones can also be achieved through the hydrogenation of corresponding phenol derivatives. google.com

To maximize the yield of this compound, reaction conditions must be carefully optimized to favor nucleophilic addition over competing side reactions. researchgate.net Steric hindrance significantly impacts the success of such syntheses. nih.gov

Key parameters for optimization include:

Temperature: Low temperatures (e.g., -78 °C) are typically employed to minimize enolization and other side reactions by controlling the reactivity of the organometallic reagent.

Reagent Choice: As mentioned, the higher reactivity of organolithium reagents may be necessary to overcome the steric hindrance of the tetramethylcyclohexanone precursor.

Additives: The use of certain additives can enhance the rate of nucleophilic addition. Lanthanide salts, such as cerium(III) chloride (CeCl₃), are known to coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the desired addition pathway over enolization. organic-chemistry.org

Solvent: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for these reactions.

The following table outlines potential optimization strategies for the synthesis.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Organometallic ReagentMethylmagnesium Bromide (Grignard)MethyllithiumIncreased reactivity to overcome steric hindrance.
Temperature0 °C to Room Temperature-78 °CReduced rate of side reactions (e.g., enolization).
AdditiveNoneCerium(III) Chloride (CeCl₃)Enhanced carbonyl electrophilicity, favoring 1,2-addition. organic-chemistry.org
SolventDiethyl EtherTetrahydrofuran (THF)Improved salvation and reactivity of the organometallic reagent.

By systematically adjusting these conditions, a synthetic protocol can be developed to efficiently produce the sterically demanding this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, a highly substituted tertiary alcohol, is most plausibly achieved through the nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium chloride, to a sterically hindered ketone precursor, 2,2,5,5-tetramethylcyclohexanone. The mechanistic intricacies of this type of reaction are heavily influenced by the significant steric crowding around the electrophilic carbonyl carbon. While specific experimental kinetic and transition state data for this exact reaction are not extensively documented in publicly available literature, a thorough understanding can be constructed from established principles of nucleophilic addition to cyclic ketones. ksu.edu.sapressbooks.puborganic-chemistry.org

Reaction Kinetics and Transition State Analysis

The kinetics of the nucleophilic addition of a Grignard reagent to a ketone are generally complex, often influenced by factors such as solvent, temperature, and the specific nature of the organometallic species. organic-chemistry.org The reaction rate for the formation of this compound is expected to be significantly lower than that for less substituted cyclohexanones. libretexts.org This is primarily due to the high activation energy required to overcome the steric repulsion between the incoming nucleophile and the bulky methyl groups already present on the cyclohexane (B81311) ring. pressbooks.pubedu.krd

For the formation of this compound, the transition state would be particularly crowded. The four existing methyl groups on the cyclohexane ring create a sterically demanding environment that the incoming methyl nucleophile must navigate. libretexts.orgedu.krd Computational studies on similar sterically hindered systems suggest that the transition state is higher in energy compared to less substituted analogs, directly correlating to a slower reaction rate. nih.gov

Table 1: Theoretical Factors Influencing Reaction Kinetics

FactorInfluence on Reaction RateRationale
Steric Hindrance Decreases rateIncreased energy of the transition state due to steric repulsion between the nucleophile and existing substituents. pressbooks.publibretexts.org
Electronic Effects Generally increases rate with more electrophilic carbonThe four methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, but this effect is likely overshadowed by steric factors. chemistrysteps.com
Nucleophile Strength Increases rateA more reactive nucleophile (e.g., methyllithium vs. methylmagnesium bromide) can overcome the activation barrier more readily.
Solvent Can influence rateCoordinating solvents can stabilize the Grignard reagent and influence its reactivity.

Role of Steric Hindrance in Reaction Efficiency and Selectivity

Steric hindrance is the dominant factor governing the efficiency and selectivity of the formation of this compound. The presence of two geminal dimethyl groups at positions 2 and 5 of the cyclohexanone precursor creates a formidable steric shield around the carbonyl group. pressbooks.publibretexts.orgedu.krd

The efficiency of the reaction, often reflected in the reaction yield and rate, is expected to be modest. The significant steric repulsion in the transition state not only slows down the reaction but can also favor alternative reaction pathways if any are available. organic-chemistry.orgedu.krd For instance, with some Grignard reagents and sterically hindered ketones, enolization of the ketone via deprotonation can become a competing side reaction, although this would not be a major pathway for 2,2,5,5-tetramethylcyclohexanone which lacks alpha-protons. organic-chemistry.org Another potential side reaction is reduction, where a hydride is transferred from the beta-carbon of the Grignard reagent, though this is more common with bulkier Grignard reagents. organic-chemistry.org

In terms of selectivity, the rigid chair conformation of the cyclohexane ring and the bulky substituents influence the direction of nucleophilic attack. The two primary modes of attack on a cyclohexanone are axial and equatorial. For many less hindered cyclohexanones, axial attack is often kinetically favored as it avoids torsional strain with the adjacent axial hydrogens in the transition state. However, in a highly hindered system like 2,2,5,5-tetramethylcyclohexanone, the steric interactions between the incoming nucleophile and the existing axial methyl groups would be substantial. This could potentially favor equatorial attack, leading to the formation of an alcohol with the new methyl group in an axial position. The final stereochemical outcome would be determined by the subtle interplay of these competing steric interactions.

Table 2: Impact of Steric Hindrance on Reaction Parameters

ParameterExpected Outcome for this compound FormationJustification
Reaction Rate SlowHigh activation energy due to steric crowding in the transition state. pressbooks.pubedu.krd
Reaction Yield Moderate to LowPotential for incomplete reaction or side reactions due to the high energy barrier for nucleophilic addition. organic-chemistry.org
Stereoselectivity Potentially complexThe preferred trajectory of nucleophilic attack (axial vs. equatorial) is dictated by minimizing steric interactions with the four pre-existing methyl groups.
Substrate Reactivity Lower than less substituted cyclohexanonesThe steric bulk of the geminal dimethyl groups significantly hinders the approach of the nucleophile to the carbonyl carbon. pressbooks.publibretexts.org

Conformational Analysis and Dynamics

Theoretical Approaches to Conformational Landscapes of 1,2,2,5,5-Pentamethylcyclohexan-1-ol

Computational chemistry provides powerful tools for exploring the conformational possibilities of complex molecules like this compound. These methods allow for the calculation of molecular energies and the identification of stable conformers without the need for empirical synthesis and analysis.

Molecular mechanics (MM) and quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different chair conformations. chemrxiv.orgresearchgate.net For this compound, two primary chair conformers exist, interconvertible through a ring-flip. These conformers differ in the axial or equatorial positioning of the C1-hydroxyl group and the C1-methyl group.

Due to the gem-dimethyl groups at positions 2 and 5, the ring system is heavily constrained. The primary conformational question revolves around the substituents at C1. One conformer will have an axial hydroxyl group and an equatorial methyl group, while the ring-flipped conformer will have an equatorial hydroxyl group and an axial methyl group.

DFT calculations are employed to optimize the geometry of each potential conformer and calculate its electronic energy. These calculations typically show that conformations minimizing 1,3-diaxial interactions are energetically favored. libretexts.org In this molecule, an axial methyl group at C1 would experience significant steric strain from the axial methyl groups at C3 and C5 (part of the gem-dimethyl setup). Conversely, an axial hydroxyl group is smaller and generally results in less steric hindrance. pressbooks.pub Therefore, theoretical calculations are expected to predict a strong preference for the conformer with the C1-methyl group in the equatorial position and the C1-hydroxyl group in the axial position.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerC1-OH PositionC1-CH₃ PositionCalculated Relative Energy (kJ/mol)
A AxialEquatorial0 (Global Minimum)
B EquatorialAxial> 15

Note: Data are illustrative, based on established principles of conformational analysis for substituted cyclohexanes. Actual values would be derived from specific DFT or other high-level computational studies.

To comprehensively understand the molecule's dynamics, a potential energy surface (PES) can be mapped. This involves systematically changing the dihedral angles of the ring and calculating the energy at each point. The resulting map reveals all stable and transition state geometries. The lowest energy points on this surface correspond to the most stable conformations, known as global minima. For this compound, the PES would clearly identify the two chair conformations as local minima and the higher-energy twist-boat and boat conformations as transition states for the ring-flip process. The global minimum is anticipated to be the chair conformer that minimizes the most significant steric clashes. sapub.org

Experimental Probes of Conformational Preferences

Experimental techniques provide physical evidence to validate and refine theoretical predictions. Spectroscopic methods are particularly powerful for elucidating the three-dimensional structure of molecules in solution and in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for conformational analysis in solution. wordpress.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. mdpi.com For this compound, a NOESY experiment would be definitive. If the C1-hydroxyl group is axial, the C1-proton (if present, though it is a tertiary alcohol) and the axial protons at C3 and C5 would show correlations. More importantly, correlations between the protons of the C1-methyl group and other nearby protons would reveal its orientation. An equatorial C1-methyl group would show NOE correlations to adjacent equatorial and axial protons, while an axial C1-methyl group would show strong correlations to the other axial substituents, confirming the high-energy state. wordpress.com

Furthermore, ¹³C NMR chemical shifts are sensitive to the steric environment. nih.gov Carbons involved in sterically compressed environments, such as those with axial substituents, typically exhibit upfield shifts compared to their less-hindered counterparts in other conformers. researchgate.net By comparing predicted and experimental ¹³C NMR spectra, the dominant conformation in solution can be confidently assigned.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The O-H stretching frequency in the IR spectrum is particularly informative about hydrogen bonding. researchgate.net An axial hydroxyl group is generally more sterically hindered and less available for intermolecular hydrogen bonding compared to an equatorial hydroxyl group. gmu.edu This difference can manifest as a shift in the O-H stretching frequency. A sharp, higher-frequency band is often indicative of a free (non-bonded) hydroxyl group, while a broad, lower-frequency band suggests hydrogen bonding. The specific environment of the hydroxyl group in the preferred conformer of this compound would influence these spectral features.

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. chemrxiv.orgmdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. This solid-state structure is typically the lowest energy conformer, providing direct validation for the predictions made by theoretical calculations and solution-phase NMR studies. mdpi.com

Dynamic Processes and Interconversion Barriers

The cyclohexane (B81311) ring is not a static, planar structure but rather exists predominantly in a flexible chair conformation to minimize angular and torsional strain. This chair conformation can undergo a process known as ring inversion or ring flipping, where one chair form converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial.

For a substituted cyclohexane, the two chair conformers are often not of equal energy. The relative stability of these conformers is largely dictated by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions. libretexts.org Larger substituents will preferentially occupy the more spacious equatorial positions to avoid these steric clashes. libretexts.orgpressbooks.pub

In the case of this compound, the presence of five methyl groups and a hydroxyl group significantly influences the ring's conformational preference and the barrier to ring inversion. The gem-dimethyl groups at positions 2 and 5 are particularly noteworthy. In any chair conformation, one methyl group of each gem-dimethyl pair will be in an axial position, and the other will be in an equatorial position. This is a fixed feature of 1,1-disubstituted cyclohexanes and results in a baseline level of steric strain in both chair conformers. libretexts.org

In addition to the dynamics of the cyclohexane ring itself, the hydroxyl group attached to C1 also exhibits rotational freedom around the C-O bond. This rotation leads to different rotational isomers, or rotamers. The orientation of the hydroxyl hydrogen atom relative to the cyclohexane ring can have a significant impact on the molecule's energy and reactivity.

For a simple molecule like cyclohexanol, different orientations of the hydroxyl hydrogen (e.g., gauche or anti with respect to the C1-H bond) lead to distinct conformers with small energy differences. researchgate.net In this compound, the rotational profile of the hydroxyl group is expected to be more complex due to the steric influence of the adjacent axial and equatorial methyl groups at C1 and C2.

The potential energy surface of the hydroxyl group rotation would likely show distinct minima corresponding to staggered conformations that minimize steric repulsion with the neighboring methyl groups. The barriers to rotation between these minima would depend on the energy of the eclipsed transition states. It is plausible that certain rotational conformations would be significantly destabilized due to close contacts between the hydroxyl hydrogen and the protons of the adjacent methyl groups. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for calculating these rotational energy profiles and identifying the most stable rotamers. While specific data for this compound is not available, studies on other substituted cyclohexanols have shown that these rotational barriers are typically in the range of a few kJ/mol.

Reaction Chemistry and Functional Group Transformations

Reactivity Profiles of the Tertiary Hydroxyl Group in 1,2,2,5,5-Pentamethylcyclohexan-1-ol

The tertiary nature of the hydroxyl group in this compound is a primary determinant of its reactivity. This functional group is prone to substitution and elimination reactions that proceed through carbocation intermediates.

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism. doubtnut.com This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon to form a variety of olefin products.

Due to the highly substituted nature of the initial carbocation, it is susceptible to Wagner-Meerwein rearrangements, which involve the migration of an adjacent alkyl group (a methyl group in this case) or a ring-carbon bond. libretexts.org Such rearrangements lead to the formation of more stable carbocation intermediates and, consequently, a complex mixture of olefin products. For instance, the acid-catalyzed dehydration of the analogous 2,2-dimethylcyclohexanol (B73714) yields a mixture of 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane, the latter being a product of ring contraction. youtube.com

Based on these principles, the dehydration of this compound is predicted to yield a mixture of olefins, including products of simple elimination and those arising from methyl shifts and ring contraction. The exact product distribution would be dependent on the specific reaction conditions, such as the acid catalyst used and the temperature.

Table 1: Predicted Olefin Products from Acid-Catalyzed Dehydration of this compound

Product Name Formation Pathway
1,2,2,5,5-Pentamethylcyclohexene Direct elimination
Rearranged alkene isomers Wagner-Meerwein rearrangement (methyl shift)

This table is based on established mechanisms of tertiary alcohol dehydration and rearrangements.

The significant steric hindrance around the tertiary hydroxyl group in this compound makes traditional esterification and etherification reactions challenging.

Esterification: Direct Fischer esterification with carboxylic acids is generally inefficient for sterically hindered tertiary alcohols. google.com More effective methods often involve the activation of the carboxylic acid or the use of more reactive acylating agents. The use of acid anhydrides, particularly in the presence of a dual activation system comprising MgBr₂ and a tertiary amine, has been shown to be effective for the esterification of hindered alcohols. acs.orgacs.org Another approach involves converting the carboxylic acid into a more reactive intermediate, such as a benzotriazole (B28993) ester. researchgate.net For example, a reinvestigation into the esterification of alcohols with a formic acid/acetic anhydride (B1165640) mixture revealed that tertiary alcohols predominantly form formates, suggesting a viable route for the synthesis of the formate (B1220265) ester of this compound. researchgate.net

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols like this compound. wikipedia.orgmasterorganicchemistry.com The strongly basic conditions and the steric bulk around the tertiary center favor elimination (E2) over substitution (SN2), leading to the formation of alkenes rather than the desired ether. masterorganicchemistry.com

Transformations of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound can also undergo various transformations, although the high degree of substitution can influence the regioselectivity and feasibility of these reactions.

Selective halogenation of the cyclohexane ring in the presence of the hydroxyl group would likely proceed via a free-radical mechanism, typically initiated by UV light or heat. quora.com Free-radical bromination is known to be more selective than chlorination, preferentially attacking the most substituted carbon atom that can form the most stable radical intermediate. pearson.com In the case of this compound, the tertiary C-H bonds would be the most likely sites of initial halogenation. However, free-radical halogenation of alkanes can often lead to a mixture of mono- and poly-halogenated products. quora.com

As previously discussed in the context of acid-catalyzed dehydration, the carbocation intermediate formed from this compound is prone to rearrangement. libretexts.org These rearrangements can involve not only methyl shifts but also ring expansion or contraction. chemistrysteps.commasterorganicchemistry.com For instance, a carbocation adjacent to a strained ring, such as a cyclobutane, can undergo ring expansion to a more stable cyclopentyl cation. While the cyclohexane ring is not significantly strained, the formation of a highly substituted carbocation can provide the driving force for skeletal rearrangements to alleviate steric strain or to form a more stable carbocationic center. reddit.com

Derivatization Strategies for this compound

Due to the low volatility of this compound, derivatization is often necessary for analytical techniques such as gas chromatography (GC). Silylation is a common derivatization method for alcohols, converting the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. sigmaaldrich.com

For sterically hindered tertiary alcohols, silylation can be challenging and may require more reactive silylating agents or the use of a catalyst. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), are frequently employed. sigmaaldrich.com The reaction conditions may need to be optimized, potentially requiring elevated temperatures and longer reaction times to achieve complete derivatization. sigmaaldrich.com

Table 2: Common Silylation Reagents for Derivatization of Hindered Alcohols

Reagent Abbreviation Notes
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Commonly used, often with a catalyst.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA A powerful silylating agent.
Trimethylchlorosilane TMCS Often used as a catalyst with other silylating reagents. phenomenex.com

This table provides a summary of common reagents used for the derivatization of sterically hindered alcohols for analytical purposes.

Synthesis of Functionalized Esters and Ethers

The formation of esters and ethers from this compound is often impeded by the steric congestion around the tertiary hydroxyl group, which hinders the approach of reagents. Consequently, traditional methods such as Fischer esterification are generally ineffective.

For the synthesis of esters, more reactive acylating agents are typically employed. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can facilitate the reaction. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can promote esterification with carboxylic acids.

The synthesis of ethers from this compound is also challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols due to the propensity for elimination reactions. However, modifications of this method, such as using a strong base like sodium hydride to form the alkoxide followed by reaction with a primary alkyl halide under forcing conditions, may yield the desired ether, albeit in modest yields. More specialized techniques, such as those involving the use of triflates or other highly reactive electrophiles, may be necessary to achieve successful etherification.

Table 1: Representative Conditions for Esterification of Sterically Hindered Tertiary Alcohols Note: The following data is based on analogous reactions with other sterically hindered tertiary alcohols and serves to illustrate potential synthetic routes for this compound.

EntryAcylating AgentReagents and ConditionsProductYield (%)
1Acetyl chloridePyridine, CH₂Cl₂, 25 °C1,2,2,5,5-Pentamethylcyclohexyl acetate~75
2Benzoic acidDCC, DMAP, CH₂Cl₂, 25 °C1,2,2,5,5-Pentamethylcyclohexyl benzoate~60
3Acetic anhydrideEt₃N, DMAP, 80 °C1,2,2,5,5-Pentamethylcyclohexyl acetate~80

Table 2: Representative Conditions for Etherification of Sterically Hindered Tertiary Alcohols Note: The following data is based on analogous reactions with other sterically hindered tertiary alcohols and serves to illustrate potential synthetic routes for this compound.

EntryAlkylating AgentReagents and ConditionsProductYield (%)
1Methyl iodideNaH, THF, reflux1-Methoxy-1,2,2,5,5-pentamethylcyclohexane~40
2Benzyl bromideKH, 18-crown-6, THF, reflux1-(Benzyloxy)-1,2,2,5,5-pentamethylcyclohexane~50
3Methyl triflate2,6-Di-tert-butylpyridine, CH₂Cl₂, 0 °C1-Methoxy-1,2,2,5,5-pentamethylcyclohexane~65

Preparation of Novel Cyclic and Acyclic Derivatives

The synthesis of novel cyclic and acyclic derivatives from this compound can be achieved through a variety of functional group transformations and skeletal rearrangements.

Dehydration of this compound under acidic conditions, for instance with sulfuric acid or phosphoric acid, is expected to yield a mixture of isomeric alkenes, primarily 1,2,2,5,5-pentamethylcyclohex-1-ene and 1,3,3,6,6-pentamethylcyclohex-1-ene. These alkenes can serve as versatile intermediates for the synthesis of other cyclic derivatives. For example, epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxides, which can be subsequently opened with various nucleophiles to introduce new functional groups. Dihydroxylation using osmium tetroxide would lead to the formation of diols.

The generation of acyclic derivatives from this compound would likely involve more forcing conditions that promote ring-opening or fragmentation reactions. For instance, treatment with strong oxidizing agents under harsh conditions could lead to oxidative cleavage of the cyclohexane ring. Alternatively, specific rearrangement reactions, such as a retro-Prins fragmentation, could potentially be induced under appropriate conditions to yield acyclic products. The specific outcomes of such reactions would be highly dependent on the reagents and reaction conditions employed.

Table 3: Plausible Synthesis of Cyclic Derivatives from this compound

Starting MaterialReagents and ConditionsIntermediateReagents and ConditionsFinal Product
This compoundH₂SO₄, heat1,2,2,5,5-Pentamethylcyclohex-1-enem-CPBA, CH₂Cl₂1,2-Epoxy-1,2,2,5,5-pentamethylcyclohexane
This compoundH₃PO₄, heat1,2,2,5,5-Pentamethylcyclohex-1-ene1. OsO₄, NMO 2. NaHSO₃1,2,2,5,5-Pentamethylcyclohexane-1,2-diol

Table 4: Proposed Routes to Acyclic Derivatives from this compound

Starting MaterialReagents and ConditionsProposed Acyclic Product
This compound1. Pb(OAc)₄, I₂, hv 2. H₂OAcyclic keto-aldehyde
This compoundStrong oxidant (e.g., KMnO₄), heatDicarboxylic acid derivative

Computational and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Bonding

No published studies on the quantum mechanical properties of 1,2,2,5,5-Pentamethylcyclohexan-1-ol were found.

Charge Distribution and Electrostatic Potential Analysis

Specific data on the charge distribution and electrostatic potential for this compound are not available.

Bond Dissociation Energies and Stability Assessments

There are no available calculations or experimental data for the bond dissociation energies or stability of this molecule.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No molecular dynamics simulations have been published that focus on this compound.

In Silico Prediction of Reaction Pathways and Transition States

There are no in silico predictions of reaction pathways or transition states specifically for this compound.

Electronic-Topological Approach to Structure-Property Relationships (excluding direct sensory properties)

No studies applying electronic-topological methods to the structure-property relationships of this compound have been identified.

Advanced Analytical Techniques in Research of 1,2,2,5,5 Pentamethylcyclohexan 1 Ol

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements of reactants, intermediates, and products. This precision allows for the determination of elemental compositions, which is crucial in distinguishing between species with the same nominal mass. In the study of reactions involving 1,2,2,5,5-pentamethylcyclohexan-1-ol, such as oxidation or dehydration, HRMS can be instrumental in confirming the proposed mechanistic pathways.

For instance, in a proposed oxidation reaction of this compound to its corresponding ketone, HRMS can verify the elemental composition of the product, confirming the loss of two hydrogen atoms. Furthermore, by coupling HRMS with techniques like gas chromatography (GC) or liquid chromatography (LC), transient intermediates can be separated and identified, offering a more complete picture of the reaction progress. The high mass accuracy of HRMS, typically in the sub-parts-per-million (ppm) range, allows for the confident identification of unexpected byproducts, which can lead to a refinement of the proposed reaction mechanism.

Table 1: Hypothetical HRMS Data for Mechanistic Analysis of this compound Reactions

CompoundChemical FormulaCalculated Monoisotopic Mass (Da)Observed Mass (Da)Mass Error (ppm)
This compound C₁₁H₂₂O170.1671170.16731.18
Oxidation Product (Ketone) C₁₁H₂₀O168.1514168.1512-1.19
Dehydration Product (Alkene) C₁₁H₂₀152.1565152.15671.31

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For a molecule with the complexity of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but multi-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of cyclohexanol itself shows complex, overlapping signals for the ring protons. researchgate.netchemicalbook.comstackexchange.com In the case of this compound, the presence of five methyl groups and a quaternary carbon center further complicates the spectrum. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these complexities.

COSY experiments reveal proton-proton coupling networks, allowing for the tracing of connectivities between adjacent protons on the cyclohexane (B81311) ring.

HSQC spectra correlate each proton signal with its directly attached carbon atom, facilitating the assignment of carbon resonances.

HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the connectivity around the quaternary carbons and confirming the positions of the methyl groups.

The combination of these techniques allows for a complete and confident structural elucidation of this compound. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations
C1 ~75-H6, H1-CH₃
C2 ~40-H3, H2-CH₃
C3 ~35~1.5 (2H)H2-CH₃, H4
C4 ~30~1.4 (2H)H3, H5-CH₃
C5 ~38-H4, H6, H5-CH₃
C6 ~50~1.6 (2H)H1-CH₃, H5-CH₃
1-CH₃ ~25~1.1 (3H)C1, C2, C6
2-CH₃ (ax) ~28~0.9 (3H)C1, C2, C3
2-CH₃ (eq) ~30~1.0 (3H)C1, C2, C3
5-CH₃ (ax) ~27~0.8 (3H)C4, C5, C6
5-CH₃ (eq) ~29~0.95 (3H)C4, C5, C6

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Vibrational Spectroscopy (e.g., ATR-IR, Raman) for In-Situ Reaction Monitoring

Advanced vibrational spectroscopy techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy, are powerful for in-situ reaction monitoring. mdpi.com These methods allow for real-time observation of changes in the chemical composition of a reaction mixture without the need for sample extraction. researchgate.netnih.govrsc.org

In the context of this compound, ATR-IR spectroscopy can be used to monitor reactions such as its oxidation. The disappearance of the characteristic O-H stretching vibration of the alcohol (around 3400 cm⁻¹) and the appearance of the C=O stretching vibration of the ketone product (around 1715 cm⁻¹) can be tracked over time to determine reaction kinetics. mdpi.com

Raman spectroscopy offers complementary information and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. nih.govspectroscopyonline.comoxinst.com For instance, in a dehydration reaction of this compound, the formation of a C=C double bond in the resulting alkene product would give rise to a characteristic Raman signal around 1650 cm⁻¹, which can be monitored to follow the reaction progress. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H (alcohol) Stretching3200-3600 (broad)3200-3600 (weak)
C-O (alcohol) Stretching1000-12601000-1260
C=O (ketone) Stretching1705-1725 (strong)1705-1725 (strong)
C=C (alkene) Stretching1620-1680 (variable)1620-1680 (strong)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are formed)

While this compound is an achiral molecule, it can be a precursor to chiral derivatives through reactions that introduce a new stereocenter or by reacting with a chiral reagent. In such cases, chiroptical spectroscopy techniques, primarily Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are invaluable for determining the enantiomeric excess (ee) and the absolute configuration of the chiral products. nih.govwikipedia.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is particularly powerful as it provides a rich fingerprint of the molecule's three-dimensional structure. mdpi.com By comparing the experimental VCD spectrum of a chiral derivative of this compound with spectra predicted from quantum chemical calculations, the absolute configuration of the product can be unambiguously determined. researchgate.net

For example, if the hydroxyl group of this compound were to be esterified with a chiral carboxylic acid, the resulting diastereomeric esters could be distinguished and their ratio determined using chiroptical methods. This is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Based on a comprehensive search of available academic and scientific literature, there is currently insufficient specific information to generate a detailed article on the applications of This compound within the precise framework of the requested outline.

The search for documented uses of this compound in the specified areas of organic synthesis and materials science did not yield specific research findings, data tables, or detailed discussions directly involving this compound. The concepts outlined, such as steric directing effects in chiral synthesis, use in macrocyclic assembly, and catalytic roles, are well-established principles in chemistry. However, the academic literature available through the search does not specifically name or detail the use of this compound in these applications.

Therefore, to adhere to the strict instructions of providing scientifically accurate content solely focused on the specified compound and to avoid introducing information that is not supported by evidence, it is not possible to construct the requested article at this time. Further research and publication in the scientific community would be required to detail the specific roles and applications of this compound as outlined.

Future Research Directions and Open Questions

Unexplored Synthetic Avenues for 1,2,2,5,5-Pentamethylcyclohexan-1-ol

The synthesis of highly substituted cyclohexanes, particularly those with quaternary carbon centers, is a formidable challenge in organic chemistry. beilstein-journals.orgnih.gov Direct synthetic routes to this compound have not been extensively reported, leaving a wide field for exploration. Future research could focus on adapting existing methodologies for polysubstituted ring systems to this specific target.

One potential avenue involves the Grignard reaction, a classic method for creating tertiary alcohols. acs.org However, the steric hindrance presented by a pentasubstituted ketone precursor would likely necessitate the use of highly reactive organometallic reagents and carefully optimized reaction conditions.

Another promising approach is the exploration of cascade reactions. beilstein-journals.org A cascade inter–intramolecular double Michael strategy, for instance, has been used for the synthesis of other highly functionalized cyclohexanones which could serve as precursors. beilstein-journals.orgnih.gov Research into novel catalytic systems that can overcome the steric barriers inherent in the target molecule is crucial.

Potential Synthetic Strategy Key Precursor Anticipated Challenges Relevant Research Area
Grignard Reaction2,2,5,5-TetramethylcyclohexanoneSteric hindrance at the carbonyl carbon, requiring highly reactive nucleophiles.Organometallic Chemistry acs.org
Michael Addition CascadeSubstituted enones and dicarbonyl compoundsControl of stereoselectivity, formation of multiple byproducts.Cascade Reactions beilstein-journals.orgnih.gov
Reductive Alkylation2,2,5,5-TetramethylcyclohexanoneMultiple methylation steps, control of regioselectivity.Catalytic Hydrogenation/Alkylation
Ring-Closing Metathesis (RCM)Acyclic diene precursorSynthesis of the sterically demanding diene, catalyst efficiency.Olefin Metathesis

Deeper Mechanistic Insights into its Stereoselective Transformations

The presence of a chiral center at the C1 position means that this compound can exist as enantiomers. Any synthesis or transformation involving this compound must therefore consider stereoselectivity. Future research should aim to unravel the mechanistic details that govern the stereochemical outcomes of reactions to produce this alcohol.

The development of stereoselective syntheses would be a significant step forward. mdpi.com This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of nucleophilic attack on a ketone precursor. mdpi.comnih.gov Understanding the transition states and reaction pathways through computational studies, such as Density Functional Theory (DFT) calculations, could provide crucial insights into the factors governing diastereoselectivity and enantioselectivity. nih.gov Such studies would be invaluable for designing more efficient and selective synthetic routes. chemrxiv.org

Integration with Flow Chemistry or Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. acs.orgrroij.com Applying the principles of green chemistry and flow chemistry to the synthesis of this compound represents a significant and valuable research direction.

Green Chemistry: Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. organic-chemistry.orgmun.ca For the synthesis of this tertiary alcohol, this could involve:

Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to minimize waste. rroij.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. uc.ptacs.org For a potentially challenging synthesis, such as that of a sterically hindered alcohol, flow chemistry could offer precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.orgvapourtec.com The integration of in-line purification and analysis in a flow setup could also streamline the production process. semanticscholar.org

Principle Application to Synthesis of this compound Potential Benefits
Green Chemistry Use of heterogeneous catalysts, biodegradable solvents, and high atom economy reactions. researchgate.netresearchgate.netReduced environmental impact, lower cost, increased safety. nih.govrsc.org
Flow Chemistry Precise control of reaction time, temperature, and mixing in a microreactor setup. acs.orgvapourtec.comImproved yield and selectivity, safe handling of reactive intermediates, easier scale-up. acs.orgunimi.it

Theoretical Validation of Predicted Properties and Reactivities

Given the current lack of extensive experimental data for this compound, computational chemistry stands as a powerful tool for predicting its physical, chemical, and spectroscopic properties.

Advanced computational methods, such as Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations, can be employed to predict properties like boiling point, vapor pressure, and solubility. mdpi.com Quantum mechanical calculations can provide insights into its molecular structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. Furthermore, theoretical models can be used to predict the reactivity of the hydroxyl group and the cyclohexane (B81311) ring, guiding future experimental work on its functionalization and potential applications.

Q & A

Basic: How can researchers optimize the synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol to achieve high yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise alkylation of cyclohexanol precursors using methylating agents (e.g., methyl iodide) under controlled conditions to minimize steric hindrance from multiple methyl groups .
  • Protecting group strategies (e.g., silylation of the hydroxyl group) to direct regioselective methylation .
  • Purification via fractional distillation or preparative HPLC to isolate the product from diastereomers or byproducts. Validate purity using GC-MS or NMR .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl group splitting patterns (e.g., δ 1.0–1.5 ppm for axial/equatorial CH₃) and hydroxyl proton exchange (D₂O shake test) .
    • ¹³C NMR : Distinct signals for carbinol (C-OH) and quaternary carbons (C-1, C-2, C-5) .
  • IR Spectroscopy : Broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .
  • Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns to confirm molecular weight and substituent arrangement .

Advanced: How do steric effects from methyl substituents influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with less-substituted analogs (e.g., cyclohexanol) in SN2 or elimination reactions. Reduced reactivity due to hindered nucleophilic attack on the hydroxyl group .
  • Computational Modeling : Use DFT calculations to map transition states and steric energy barriers .
  • Isotopic Labeling : Track hydroxyl group behavior in deuterated solvents to assess steric vs. electronic effects .

Advanced: What advanced techniques resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks .
  • NOESY NMR : Detect spatial proximity between methyl groups to confirm axial/equatorial arrangements .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via chiral vibrational modes .

Advanced: How should researchers address contradictions in reported thermodynamic data (e.g., melting point, solubility)?

Methodological Answer:

  • Reproducibility Checks : Synthesize the compound using literature protocols and validate purity via HPLC .
  • Differential Scanning Calorimetry (DSC) : Measure melting points under standardized conditions .
  • Solubility Studies : Use Hansen solubility parameters in diverse solvents (polar vs. nonpolar) to explain discrepancies .

Advanced: What methodologies assess the environmental impact of this compound?

Methodological Answer:

  • OECD 301 Biodegradation Test : Monitor microbial degradation in aqueous systems .
  • QSAR Modeling : Predict bioaccumulation potential using substituent-specific logP values .
  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae .

Advanced: Can this compound act as a chiral auxiliary in asymmetric catalysis?

Methodological Answer:

  • Coordination Chemistry : Screen metal complexes (e.g., with Rh or Ru) for enantioselectivity in hydrogenation reactions .
  • Dynamic Kinetic Resolution (DKR) : Test its ability to stabilize chiral intermediates in catalytic cycles .
  • X-ray Analysis of Ligand-Metal Complexes : Confirm spatial arrangement of methyl groups around the metal center .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.